

Protocol for the Dissolution and Use of Tilivapram in Research

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Compound of Interest

Compound Name: *Tilivapram*

Cat. No.: *B1681316*

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Introduction

Tilivapram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).^{[1][2]} By inhibiting PDE4, **Tilivapram** increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation. This document provides detailed protocols for the dissolution of **Tilivapram** for in vitro and in vivo research applications, along with information on its mechanism of action and storage.

Tilivapram: Chemical and Physical Properties

A summary of the key chemical and physical properties of **Tilivapram** is provided in the table below.

Property	Value
Molecular Formula	C ₁₆ H ₁₅ Cl ₂ N ₃ O ₄
Molecular Weight	384.21 g/mol [1]
Appearance	Off-white to light yellow solid
Purity	≥98%
CAS Number	166741-91-9[1]

Mechanism of Action: PDE4 Inhibition

Tilivapram exerts its biological effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of downstream transcription factors, such as the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the modulation of gene expression, leading to anti-inflammatory effects.



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Diagram 1: Tilivapram's mechanism of action via the PDE4 signaling pathway.

Experimental Protocols

Preparation of a Tilivapram Stock Solution

The following protocol describes the preparation of a 20 mg/mL stock solution of **Tilivapram** in dimethyl sulfoxide (DMSO).

Materials:

- **Tilivapram** powder
- Dimethyl sulfoxide (DMSO), anhydrous

- 1 M Hydrochloric acid (HCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Tilivapram** powder. For example, to prepare 1 mL of a 20 mg/mL stock solution, weigh 20 mg of **Tilivapram**.
- **Initial Dissolution:** Add the appropriate volume of DMSO to the **Tilivapram** powder. For a 20 mg/mL solution, add 1 mL of DMSO.
- **pH Adjustment:** Carefully add 1 M HCl dropwise to the solution to adjust the pH to 2. This step is crucial for complete dissolution.
- **Sonication:** Place the vial in an ultrasonic bath and sonicate until the **Tilivapram** is completely dissolved. Intermittent vortexing may aid in the dissolution process.
- **Sterilization (Optional):** If required for your experimental application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Tilivapram Solutions

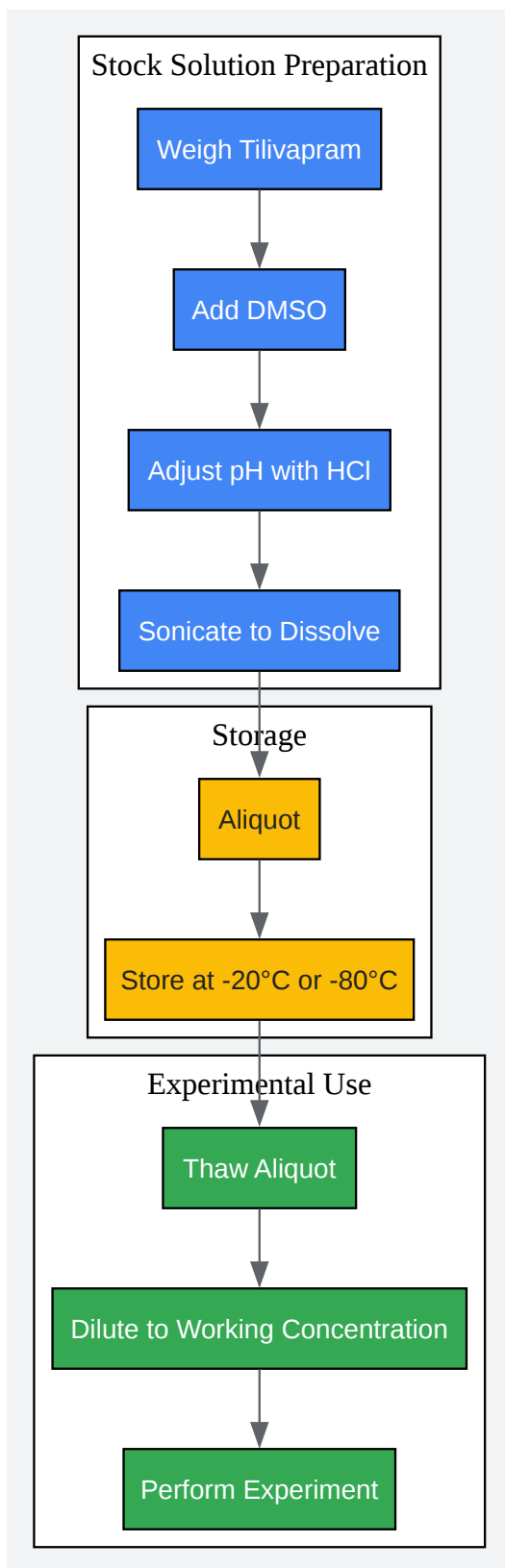
Proper storage is essential to maintain the stability and activity of **Tilivapram** solutions.

Storage Condition	Duration
In solvent at -20°C	1 month
In solvent at -80°C	6 months

It is recommended to store the stock solution protected from light.

Experimental Workflow

The following diagram illustrates the general workflow for dissolving and using **Tilivapram** in a research setting.



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Diagram 2: General workflow for the preparation and use of **Tilivapram**.

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References

- 1. Tilivapram | C₁₆H₁₅Cl₂N₃O₄ | CID 25054908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
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